molecular formula C7H16NO5P B3430739 2-Amino-7-phosphonoheptanoic acid CAS No. 85797-13-3

2-Amino-7-phosphonoheptanoic acid

Cat. No.: B3430739
CAS No.: 85797-13-3
M. Wt: 225.18 g/mol
InChI Key: MYDMWESTDPJANS-UHFFFAOYSA-N
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Properties

IUPAC Name

2-amino-7-phosphonoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDMWESTDPJANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017823
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85797-13-3
Record name 2-Amino-7-phosphonoheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85797-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-7-phosphonoheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085797133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-7-phosphonoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AP-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34K80CUSM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Amino-7-phosphonoheptanoic acid interact with NMDA receptors?

A1: this compound acts as a competitive antagonist at NMDA receptors [, , , ]. This means it binds to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing glutamate from binding and activating the receptor.

Q2: What are the downstream effects of this compound binding to NMDA receptors?

A2: By blocking NMDA receptors, AP7 inhibits the flow of ions through the receptor channel [, ]. This disrupts the excitatory neurotransmission mediated by NMDA receptors, impacting various physiological processes and behaviors. For example, AP7 can reduce neuronal firing in specific brain regions like the inferior colliculus [], modulate dopamine release in the striatum [, ], and influence the light response of retinal horizontal cells [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of AP7 is C7H16NO5P, and its molecular weight is 225.18 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data for AP7.

Q4: What is known about the stability of this compound under various conditions?

A4: The provided articles primarily focus on the pharmacological effects of AP7 and do not delve into its material compatibility or stability under different conditions. Further investigation is needed to understand these aspects.

Q5: Does this compound possess any catalytic properties?

A5: this compound is not known to exhibit catalytic activity. Its primary mode of action is through binding and blocking NMDA receptors.

Q6: Have computational methods been employed to study this compound?

A6: The provided articles predate the widespread use of advanced computational chemistry techniques in drug discovery. While one article mentions "acidic isostere design" in relation to AP7 analogs [], it does not elaborate on specific computational methods.

Q7: How do structural modifications of this compound affect its activity and potency?

A7: While the provided articles do not extensively cover AP7 analog development, they highlight the importance of the phosphonate group for NMDA receptor antagonism []. Research on related phosphonic amino acids suggests that the position and stereochemistry of the phosphonate group significantly influence their activity and selectivity for different glutamate receptor subtypes [, ].

Q8: Are there any specific formulation strategies mentioned to enhance the stability or bioavailability of this compound?

A8: The provided articles primarily focus on the in vitro and in vivo effects of AP7 and do not delve into specific formulation strategies.

Q9: Is there information regarding the SHE regulations and compliance related to this compound?

A9: The provided research articles primarily focus on the pharmacological properties of AP7 and do not discuss SHE regulations.

Q10: What are the key findings regarding the in vitro and in vivo efficacy of this compound?

A10: The research articles highlight the efficacy of AP7 in various experimental models:

  • Anticonvulsant activity: AP7 effectively inhibits seizures induced by different agents like metaphit [, ], 4-aminopyridine [], and audiogenic stimulation in genetically epilepsy-prone rats [, ].
  • Neuroprotection: AP7 shows promise in protecting against ischemic brain damage in rats [, ]. It also prevents neuronal loss induced by ibotenate, an excitotoxic glutamate analog, in developing mouse brains [].
  • Modulation of behavior: AP7 influences anxiety-related behavior in rats [, ] and affects dopamine-mediated changes in fish retinal horizontal cell responses to light [].

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